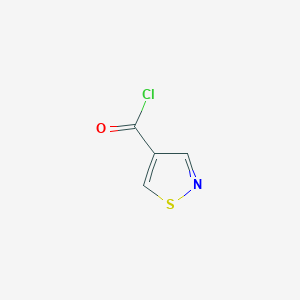

1,2-Thiazole-4-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10271-90-6 |

|---|---|

Molecular Formula |

C4H2ClNOS |

Molecular Weight |

147.58 g/mol |

IUPAC Name |

1,2-thiazole-4-carbonyl chloride |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-8-2-3/h1-2H |

InChI Key |

BIQMFEMMAANIFE-UHFFFAOYSA-N |

SMILES |

C1=C(C=NS1)C(=O)Cl |

Canonical SMILES |

C1=C(C=NS1)C(=O)Cl |

Synonyms |

4-Isothiazolecarbonyl chloride (7CI,8CI,9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Thiazole 4 Carbonyl Chloride and Its Derivatives

Strategies for Thiazole (B1198619) Ring Formation with 4-Carbonyl Functionalization

The direct incorporation of a carbonyl group, specifically a carbonyl chloride, at the 4-position of the thiazole ring presents unique synthetic challenges. Various strategies have been devised to achieve this, ranging from modifications of classic reactions to the development of novel cyclization and one-pot protocols.

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com Modifications of this method are crucial for integrating a 4-carbonyl chloride functionality. One approach involves using an α-halocarbonyl compound that already contains a suitable precursor to the carbonyl chloride at the desired position. The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the thiazole ring. youtube.com

Modifications can also involve adjusting reaction conditions, such as performing the synthesis under acidic conditions, which has been shown to influence the regioselectivity of the condensation. rsc.org For instance, the Holzapfel-Meyers-Nicolaou modification utilizes a two-step process involving the formation of a hydroxythiazoline intermediate, which is then dehydrated to yield the thiazole. researchgate.net While not directly producing the carbonyl chloride, this method provides a functionalized thiazole that can be subsequently converted.

Table 1: Comparison of Hantzsch Synthesis Modifications

| Modification | Key Features | Advantages | Limitations |

| Classic Hantzsch | Condensation of α-haloketones and thioamides. chemhelpasap.comsynarchive.com | Simplicity, high yields for many substrates. chemhelpasap.com | Use of potentially toxic haloketones. bepls.com |

| Acidic Conditions | Influences regioselectivity, can lead to different isomers. rsc.org | Access to alternative substitution patterns. | May require careful control of pH. |

| Holzapfel-Meyers-Nicolaou | Two-step process via a hydroxythiazoline intermediate. researchgate.net | Stereoselective synthesis of functionalized thiazoles. researchgate.net | Requires additional dehydration step. |

Various cyclization strategies have been developed to construct the thiazole-4-carbonyl scaffold. These methods often provide access to a diverse range of substituted thiazoles. One notable approach involves the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates, which efficiently yields 4,5-disubstituted thiazoles. organic-chemistry.org

Another strategy is the reaction of α-chloroglycinates with thiobenzamides, which proceeds under mild, catalyst-free conditions to afford 2,4-disubstituted-5-acylamino-1,3-thiazoles. researchgate.net While not directly yielding the 4-carbonyl chloride, the resulting acylamino group can be a handle for further functionalization. Additionally, the cyclization of tosylmethyl isocyanide with α-oxodithioesters represents another route to substituted thiazoles. nih.gov

One-pot syntheses are highly desirable for their efficiency and reduced waste generation. bepls.com Several one-pot methods for the synthesis of thiazole derivatives have been reported, some of which could be adapted for the direct introduction of a carbonyl chloride or its precursor. For example, a one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines yields polysubstituted 2-aminothiazoles. nih.gov

A facile, green, one-pot multicomponent synthesis using NiFe₂O₄ nanoparticles as a reusable catalyst has been developed for the synthesis of thiazole scaffolds from α-halo carbonyl compounds, thiosemicarbazide, and various anhydrides. acs.org Another multicomponent reaction involves aldehydes, isothiocyanate, and alkyl bromides in the presence of a catalyst to produce thiazole derivatives in good yields. nih.gov These methods highlight the potential for developing a direct, one-pot synthesis of 1,2-thiazole-4-carbonyl chloride by carefully selecting the starting materials.

Precursors and Reagents in the Synthesis of this compound Scaffolds

The synthesis of the target compound relies on a selection of key precursors and reagents. For Hantzsch-type syntheses, α-halocarbonyl compounds and thioamides are fundamental. chemhelpasap.com Specifically, to obtain the 4-carbonyl chloride, an α-haloketone bearing a protected or latent carbonyl chloride group would be required. Thioamides can be prepared from the corresponding amides using reagents like Lawesson's reagent.

In cyclization reactions, precursors such as active methylene isocyanides (e.g., tosylmethyl isocyanide), α-oxodithioesters, and α-chloroglycinates are employed. organic-chemistry.orgresearchgate.netnih.gov For one-pot syntheses, a broader range of starting materials is utilized, including aldehydes, isothiocyanates, alkyl bromides, and thiosemicarbazide. nih.govijcce.ac.ir The final conversion to the carbonyl chloride can often be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride from a corresponding carboxylic acid precursor.

Table 2: Key Precursors and Their Roles

| Precursor/Reagent | Synthetic Method | Role |

| α-Haloketone | Hantzsch Synthesis chemhelpasap.com | Provides the C4 and C5 atoms of the thiazole ring. |

| Thioamide | Hantzsch Synthesis chemhelpasap.com | Provides the sulfur, nitrogen, and C2 atoms. |

| Active Methylene Isocyanide | Cyclization organic-chemistry.org | Forms part of the thiazole ring backbone. |

| α-Oxodithioester | Cyclization nih.gov | Reacts with isocyanides to form the thiazole ring. |

| Thiosemicarbazide | One-Pot Synthesis acs.orgijcce.ac.ir | A versatile building block providing the N-C-S unit. |

| Thionyl Chloride | Final Chlorination | Converts a carboxylic acid to the carbonyl chloride. |

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for thiazole derivatives. bepls.comresearchgate.net Green chemistry approaches focus on the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. researchgate.net

Key green strategies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. bepls.com

Ultrasonic irradiation: Sonication can also accelerate reactions and improve efficiency. royalsocietypublishing.org

Use of green solvents: Replacing hazardous organic solvents with water or deep eutectic solvents (DESs) is a major focus. bepls.comnih.gov

Catalyst-free reactions: Developing reactions that proceed without a catalyst simplifies purification and reduces waste. bepls.com

Reusable catalysts: Employing recyclable catalysts, such as nanoparticles, enhances the sustainability of the process. acs.org

For example, a catalyst-free, multicomponent domino reaction in water under microwave conditions has been reported for the synthesis of trisubstituted thiazoles. bepls.com Similarly, the use of a deep eutectic solvent made from L-proline and ethylene (B1197577) glycol has been shown to be an effective and eco-friendly medium for thiazole synthesis. nih.gov

Scalable Synthetic Procedures and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires the development of scalable and optimized procedures. This involves addressing challenges such as reaction time, temperature control, and purification methods. The Hantzsch synthesis, due to its simplicity and often high yields, is a good candidate for scale-up. chemhelpasap.com

Reactivity and Mechanistic Studies of 1,2 Thiazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The carbonyl chloride group is a classic acylating agent, readily undergoing nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride ion, which is an excellent leaving group. masterorganicchemistry.com This reactivity is the cornerstone for synthesizing a wide array of 1,2-thiazole-4-carboxylic acid derivatives.

The reaction of 1,2-thiazole-4-carbonyl chloride with primary or secondary amines is a robust and straightforward method for the synthesis of 1,2-thiazole-4-carboxamides. These reactions are typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This method is central to the construction of more complex molecules, including potential kinase inhibitors for cancer treatment. nih.gov The acylation of various amines with a thiazole (B1198619) carbonyl chloride, generated in situ from the corresponding carboxylic acid and oxalyl chloride, proceeds efficiently to yield the desired amide products. nih.gov This transformation is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. tandfonline.comnih.gov

Table 1: Examples of Thiazole-4-carboxamide Synthesis

| Amine Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Aniline | Triethylamine | Dioxane | N-phenyl-1,2-thiazole-4-carboxamide |

| Benzylamine | Pyridine | Dichloromethane | N-benzyl-1,2-thiazole-4-carboxamide |

| Piperidine | Triethylamine | Tetrahydrofuran | (1,2-thiazol-4-yl)(piperdin-1-yl)methanone |

This table presents illustrative examples of the general reaction.

Esterification is achieved by reacting this compound with an alcohol. Similar to amide formation, this reaction often includes a non-nucleophilic base like pyridine to scavenge the HCl produced. The reaction is an efficient pathway to 1,2-thiazole-4-carboxylates, which are valuable intermediates in organic synthesis. The mechanism follows the general nucleophilic acyl substitution pathway where the alcohol's oxygen atom acts as the nucleophile. libretexts.org

Table 2: Esterification of this compound

| Alcohol | Base | Solvent | Product |

|---|---|---|---|

| Methanol | Pyridine | Dichloromethane | Methyl 1,2-thiazole-4-carboxylate |

| Ethanol | Triethylamine | Toluene | Ethyl 1,2-thiazole-4-carboxylate |

This table presents illustrative examples of the general reaction.

The electrophilicity of this compound allows it to react with a variety of other nucleophiles.

Hydrazides: Reaction with hydrazine (B178648) or its derivatives yields 1,2-thiazole-4-carbohydrazides. These products are versatile building blocks themselves, capable of undergoing further transformations to form heterocycles like oxadiazoles (B1248032) or pyrazoles. nih.govrdd.edu.iq The initial reaction is a standard nucleophilic acyl substitution with the terminal nitrogen of the hydrazine acting as the nucleophile.

Thiols: Thioesters can be synthesized by the reaction of this compound with thiols. While direct reaction is possible, often coupling reagents are used to facilitate the reaction between a carboxylic acid and a thiol. semanticscholar.org However, the high reactivity of the acid chloride allows for a direct, uncatalyzed reaction with a thiolate or a thiol in the presence of a base. This reaction is analogous to esterification, forming a C(O)-S bond.

Electrophilic and Nucleophilic Reactions on the Thiazole Ring System

The thiazole ring itself is an aromatic system that can undergo its own set of reactions, although the reactivity is influenced by the deactivating nature of the carbonyl chloride substituent. The π-electron distribution in the thiazole ring makes the C5 position the primary site for electrophilic substitution, while the C2 position is the most acidic and thus prone to deprotonation and subsequent reactions. chemicalbook.com

The proton at the C2 position of the thiazole ring is significantly more acidic than the other ring protons due to the inductive effect of the adjacent sulfur and nitrogen atoms. chemicalbook.com This allows for selective deprotonation using a strong base, such as n-butyllithium, to generate a highly nucleophilic organolithium species. slideshare.net This lithiated thiazole can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents at the C2 position, a powerful strategy for functionalizing the thiazole core.

Scheme 1: General Pathway for C2-Functionalization

Deprotonation: 1,2-Thiazole Derivative + n-BuLi → C2-Lithiated Thiazole

Electrophilic Capture: C2-Lithiated Thiazole + Electrophile (E+) → 2-Substituted-1,2-Thiazole

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have become indispensable for functionalizing heterocyclic cores. chemscene.com For the thiazole system, these reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.

Direct C-H arylation, particularly at the C2 position, can be achieved using nickel or copper catalysts. organic-chemistry.orgnih.gov For instance, a nickel catalyst combined with a specialized ligand and a dual-base system can effectively couple thiazoles with aryl chlorides and other challenging electrophiles. nih.gov Alternatively, the thiazole ring can be halogenated first (e.g., at the C5 position via electrophilic substitution) to create a handle for classic cross-coupling reactions like Suzuki, Stille, or Heck couplings, which are widely used to build molecular complexity. numberanalytics.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triethylamine |

| Pyridine |

| Hydrochloric acid |

| Oxalyl chloride |

| Aniline |

| N-phenyl-1,2-thiazole-4-carboxamide |

| Benzylamine |

| N-benzyl-1,2-thiazole-4-carboxamide |

| Piperidine |

| (1,2-thiazol-4-yl)(piperdin-1-yl)methanone |

| 4-Amino-2-fluorophenol |

| Sodium Hydride |

| N-(4-fluoro-3-hydroxyphenyl)-1,2-thiazole-4-carboxamide |

| Methanol |

| Methyl 1,2-thiazole-4-carboxylate |

| Ethanol |

| Ethyl 1,2-thiazole-4-carboxylate |

| tert-Butanol |

| tert-Butyl 1,2-thiazole-4-carboxylate |

| Hydrazine |

| 1,2-Thiazole-4-carbohydrazide |

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group. Reactions with nucleophiles, such as water, alcohols, and amines, proceed via a nucleophilic acyl substitution mechanism. The kinetics of these reactions are typically second-order, being first-order in both the acyl chloride and the nucleophile. rsc.orgchemistrysteps.com

The reaction rate is governed by the activation energy (ΔG‡) required to reach the transition state. For nucleophilic acyl substitution, this involves the formation of a tetrahedral intermediate. The stability of this intermediate and the preceding transition state is a key factor. The electron-withdrawing nature of both the isothiazole (B42339) ring and the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Table 1: Conceptual Kinetic and Thermodynamic Parameters for Nucleophilic Acyl Substitution

| Parameter | Description | Influence on this compound |

| Rate Constant (k) | A measure of the reaction speed. | Expected to be high due to the electrophilic carbonyl carbon. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Expected to be relatively low for reactions with strong nucleophiles. rsc.org |

| Enthalpy of Activation (ΔH‡) | The heat absorbed or released in forming the transition state. | Generally positive, indicating an endothermic transition state formation. researchgate.net |

| Entropy of Activation (ΔS‡) | The change in disorder in forming the transition state. | Often negative for bimolecular reactions, reflecting the ordering of reactants in the transition state. rsc.orgresearchgate.net |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of the reaction. | Expected to be negative (spontaneous) for most nucleophilic substitutions. |

Computational Chemistry and Density Functional Theory (DFT) Studies on Reactivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the structure, reactivity, and electronic properties of heterocyclic compounds like thiazoles and isothiazoles. researchgate.nettandfonline.com DFT allows for the calculation of molecular geometries, electronic structures, and reaction energetics, providing insights that are often difficult to obtain through experimental means alone. dntb.gov.ua

For this compound, DFT studies can predict key reactivity indicators. Calculations can determine the distribution of electron density, identifying the most electrophilic and nucleophilic sites within the molecule. The carbonyl carbon is expected to be highly electron-deficient and thus the primary site for nucleophilic attack. DFT can also be used to calculate global reactivity descriptors such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. dntb.gov.uanih.gov Studies on related thiazole derivatives have shown that a smaller HOMO-LUMO gap correlates with higher reactivity. nih.gov

Elucidation of Reaction Pathways and Transition States

A significant application of DFT in studying the reactivity of this compound is the detailed mapping of reaction pathways for its various transformations. By calculating the potential energy surface, researchers can identify the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. youtube.com

For example, in a nucleophilic acyl substitution reaction, DFT can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent departure of the chloride leaving group. The calculated energy of the transition state allows for the determination of the activation energy, which is directly related to the reaction kinetics. youtube.com Furthermore, imaginary frequencies calculated for the transition state structure confirm that it represents a true saddle point on the potential energy surface, connecting the reactant and product states. youtube.com

Computational studies have been successfully employed to investigate the mechanisms of heterocycle formation, such as the cyclization steps in thiazole synthesis, providing clarity on the thermodynamics and kinetics of each step. researchgate.net

Table 2: Representative Parameters from a Hypothetical DFT Calculation for a Reaction Pathway

| Parameter | Description | Example Value |

| E_reactant | Energy of the starting materials (e.g., this compound + H₂O) | -850.5 Hartrees |

| E_TS | Energy of the transition state | -850.45 Hartrees |

| E_intermediate | Energy of the tetrahedral intermediate | -850.48 Hartrees |

| E_product | Energy of the final products (e.g., 1,2-Thiazole-4-carboxylic acid + HCl) | -850.6 Hartrees |

| Activation Energy (Ea) | The energy barrier for the reaction (E_TS - E_reactant) | 31.4 kJ/mol |

| Reaction Energy (ΔE) | The overall energy change of the reaction (E_product - E_reactant) | -262.5 kJ/mol |

| Imaginary Frequency | Vibrational mode of the transition state corresponding to the reaction coordinate. | -350 cm⁻¹ |

Analysis of Electronic Effects on Reaction Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the electronic effects of its constituent parts. The molecule contains both an electron-rich aromatic isothiazole ring and a potent electron-withdrawing carbonyl chloride group (-COCl). libretexts.orgnumberanalytics.com

Inductive and Resonance Effects : The carbonyl chloride group exerts a strong electron-withdrawing effect through both induction (-I effect) and resonance (-M effect). libretexts.orgnumberanalytics.com This drastically reduces the electron density at the carbonyl carbon, making it highly electrophilic and activating it for nucleophilic acyl substitution. Conversely, this deactivates the isothiazole ring towards electrophilic aromatic substitution, as electron density is pulled from the ring system. libretexts.org

Reactivity of the Isothiazole Ring : The isothiazole ring itself has a complex electronic nature. The nitrogen atom is a site of basicity, while the C5 position is often the most susceptible to electrophilic attack in unsubstituted isothiazoles. pharmaguideline.com However, the powerful deactivating effect of the C4-carbonyl chloride group would likely make electrophilic substitution on the ring very difficult.

Reactivity of the Carbonyl Group : The primary site of reaction for this compound is the carbonyl carbon. Its high electrophilicity, confirmed by spectroscopic data and computational charge density calculations on similar systems, dictates its reactivity. researchgate.net Studies have shown that electron-withdrawing substituents attached to a carbonyl group significantly enhance its susceptibility to nucleophilic attack, leading to high selectivity for reactions at this position over any potential reaction on the ring. chemistrysteps.comscielo.br

DFT calculations can quantify these electronic effects by mapping the electrostatic potential and calculating partial atomic charges (e.g., using Natural Bond Orbital analysis). This analysis would confirm a large positive partial charge on the carbonyl carbon and a corresponding depletion of electron density from the thiazole ring.

Table 3: Conceptual Analysis of Calculated Electronic Properties

| Compound/Position | Calculated Partial Charge (Conceptual) | HOMO-LUMO Gap (Conceptual) | Implication for Reactivity |

| Isothiazole (unsubstituted) | C4: ~ -0.1 | ~ 5.5 eV | Moderately reactive. |

| This compound | Carbonyl Carbon: ~ +0.7 | ~ 4.5 eV | Highly electrophilic at the carbonyl carbon; very reactive towards nucleophiles. |

| This compound | Ring C5: ~ +0.05 | ~ 4.5 eV | Deactivated towards electrophilic attack compared to unsubstituted isothiazole. |

Applications in Advanced Organic Synthesis and Molecular Construction

1,2-Thiazole-4-carbonyl Chloride as a Versatile Building Block

This compound serves as a foundational component for constructing more complex molecules. The thiazole (B1198619) ring is a key structural unit in numerous natural products and medicinally important compounds. beilstein-journals.org The carbonyl chloride group provides a reactive site for acylation reactions, enabling the straightforward linkage of the thiazole core to a wide array of other molecular fragments.

The thiazole nucleus is a prevalent feature in a variety of biologically active agents. mdpi.com The use of thiazole-containing building blocks is fundamental to the synthesis of diverse heterocyclic structures. For instance, the isothiazole (B42339) ring, a 1,2-azole, has been a subject of synthetic interest for decades. researchgate.net this compound can be employed to introduce the thiazole moiety into larger, more complex heterocyclic systems. By reacting it with nucleophiles that possess a second reactive site, subsequent cyclization reactions can lead to the formation of new rings. This strategy is valuable in creating libraries of compounds for biological screening. For example, derivatives of 2-aminothiazole (B372263) are used to synthesize a range of fused and decorated heterocyclic systems, highlighting the thiazole core's role in building molecular complexity. mdpi.comnih.gov The synthesis of thiazolo[5,4-d]thiazoles, an emerging class of heteroaromatic compounds, further illustrates the importance of thiazole precursors in constructing novel heterocyclic architectures. nih.gov

| Target Heterocycle Type | Synthetic Strategy Involving Thiazole Precursor | Potential Application |

| Thiazolo[5,4-d]thiazoles | Condensation of a thiazole precursor with appropriate reagents. nih.gov | Organic electronics, Biology nih.gov |

| Substituted Pyrrolidines | Reaction of a bromoacetylphenyl-pyrrolidine derivative with thiocarbamide to form the thiazole ring. nih.gov | Antibacterial agents nih.gov |

| Tetrazole-Thiazole Hybrids | Hantzsch-type reaction involving a tetrazolyl phenacyl bromide and a thiosemicarbazone. nih.gov | Antimicrobial agents nih.gov |

| Fused Thiazole Systems | Intramolecular cyclization of appropriately substituted thiazole derivatives. nih.gov | Antiviral research nih.gov |

Role in the Synthesis of Scaffolds with Potential Research Interest

The unique electronic and structural characteristics of the 1,2-thiazole ring make it an attractive scaffold for molecules with potential applications in medicinal chemistry and materials science.

Fused heterocyclic systems, where two or more rings share a bond, are of significant interest due to their rigid structures and often potent biological activities. This compound can act as a key precursor for building fused thiazole systems. The carbonyl group can participate in intramolecular cyclization reactions with a suitably positioned nucleophile on a side chain, leading to the formation of a new ring fused to the thiazole core. For example, a classic strategy involves acylating a molecule containing an active methylene (B1212753) group and a nucleophile, which can then cyclize onto the thiazole ring. This approach is used to access a variety of fused systems, such as thiazolo[3,2-a]benzimidazoles and other bicyclic triazoles, which are prevalent in many bioactive molecules. beilstein-journals.orgacs.orgrsc.org The synthesis of chiral fused heterocycles containing a 1,2,4-triazole (B32235) ring has also been reported, starting from precursors that could be derived from related carbonyl chlorides. researchgate.net

| Fused System Example | General Synthetic Approach |

| Thiazolo[3,2-a]benzimidazoles | Sequential cyclocondensation/cyclization process involving a thiazole precursor. beilstein-journals.org |

| Tetrahydrobenzo[d]thiazoles | Hantzsch reaction of a ketone with sulfur and an isothiocyanate. nih.gov |

| Thiazolo[4,5-d]pyridazines | Cyclization of thiourea (B124793) derivatives derived from ethyl 2-aminothiazole-4-carboxylate. mdpi.com |

| beilstein-journals.orgTriazolo[4,3-a]pyridines | Intramolecular dehydrogenative C–N cross-coupling from aldehyde and hydrazine (B178648) precursors. rsc.org |

The field of materials science increasingly relies on organic molecules with specific electronic and photophysical properties. Thiazole-containing compounds have shown promise in this area. This compound can be used to synthesize molecules for advanced materials. For example, it can be used to create ligands for organometallic complexes or to build conjugated systems for organic electronics. A notable application is in the synthesis of N,O π-conjugated organoboron complexes. acs.org By acylating a substituted 2-aminothiazole and then reacting it with boron trifluoride, researchers have created dyes with intensive fluorescence, where the substitution on the thiazole ring influences the photophysical properties. acs.org This demonstrates the potential of thiazole-4-carbonyl derivatives as precursors to advanced materials for applications in fields like organic light-emitting diodes (OLEDs) or fluorescent sensors.

Chiral Thiazole-4-carbonyl Derivatives in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. While direct research on chiral 1,2-thiazole-4-carbonyl derivatives is not extensively documented in the provided results, their potential utility can be inferred from established principles of asymmetric synthesis. youtube.com

A key strategy in asymmetric synthesis is the use of a chiral auxiliary. youtube.com This involves temporarily attaching an optically pure chiral molecule to an achiral substrate. The auxiliary then directs a subsequent chemical reaction to occur stereoselectively, after which it can be removed.

This compound is well-suited for this approach. It can be reacted with a chiral alcohol or amine to form a chiral ester or amide. This new molecule, a chiral thiazole-4-carbonyl derivative, can then be used in reactions such as Michael additions or alkylations. The steric and electronic properties of the chiral auxiliary attached to the carbonyl group would favor the approach of reagents from one direction over the other, leading to the formation of a new stereocenter with a high degree of enantiomeric excess. After the desired transformation, the chiral auxiliary can be cleaved from the thiazole, yielding an enantiomerically enriched product and recovering the auxiliary for reuse. The development of organocatalysts, such as chiral thioureas, for stereoselective reactions further underscores the importance of chiral scaffolds in modern synthesis. nih.govnih.gov

Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org While direct applications of This compound as a chiral auxiliary are not extensively documented in dedicated research, its structural features suggest significant potential. The core concept involves reacting the carbonyl chloride with a chiral alcohol or amine to form a chiral ester or amide. The inherent chirality of the attached group would then influence the stereoselectivity of reactions at or near the thiazole ring.

The field of asymmetric synthesis has seen the successful use of various chiral auxiliaries, such as oxazolidinones and camphorsultam, to direct stereoselective transformations. wikipedia.org For instance, Oppolzer's camphorsultam has been effectively used to introduce chirality in the synthesis of thiazole-based ligands. nih.gov This established principle of using a chiral auxiliary to control the stereochemistry of a molecule containing a thiazole ring provides a strong basis for the potential utility of chiral derivatives of 1,2-Thiazole-4-carboxylic acid .

The general strategy would involve the synthesis of a chiral amide from This compound and a suitable chiral amine. This newly formed chiral center would then direct subsequent reactions, after which the auxiliary could be cleaved and potentially recovered.

Stereoselective Transformations

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. Thiazole-containing molecules are of significant interest in medicinal chemistry, and the ability to control their three-dimensional structure is crucial for their biological activity. nih.govnih.gov

While specific examples detailing the use of This compound in directing stereoselective transformations are not prominent in the literature, the broader class of thiazole derivatives has been a subject of such studies. For example, research has been conducted on the memory of chirality in the electrochemical oxidation of thiazolidine-4-carboxylic acid derivatives, which are structurally related to the 1,2-thiazole core. clockss.org This phenomenon, where the chirality of a starting material influences the stereochemistry of the product even after the original chiral center is removed, highlights the potential for stereochemical control in thiazole systems.

Furthermore, thiazole derivatives have been utilized as building blocks in the synthesis of complex, stereochemically defined natural products. nih.gov The synthesis of chiral thiazoline (B8809763) and thiazole building blocks is a key area of research, with strategies ranging from biomimetic approaches to stereoselective alkylations. nih.govThis compound , as a reactive precursor, could play a role in the synthesis of such chiral building blocks, which can then be used in the stereoselective construction of larger molecules.

Ligand and Catalyst Development Utilizing this compound Derived Structures

The nitrogen and sulfur atoms within the thiazole ring possess lone pairs of electrons, making them excellent candidates for coordination with metal centers. This property has led to the development of thiazole-containing ligands for various catalytic applications.

Synthesis of Thiazole-Metal Complexes

The synthesis of metal complexes containing thiazole-based ligands is an active area of research due to their potential applications in catalysis and materials science. researchgate.netresearchgate.netThis compound can serve as a versatile starting material for the synthesis of a variety of ligands. By reacting the carbonyl chloride with appropriate nucleophiles, functional groups capable of metal coordination can be introduced at the 4-position of the thiazole ring.

For example, reaction with an amino-phosphine could yield a bidentate N,P-ligand, which can then be complexed with transition metals like iridium or palladium. nih.gov Similarly, reaction with a chiral amine followed by further functionalization could lead to the formation of chiral ligands for asymmetric catalysis.

The table below illustrates potential ligand structures that could be synthesized from This compound and their corresponding potential metal complexes.

| Ligand Precursor | Potential Ligand Structure | Potential Metal Complex |

| Amine with a phosphine (B1218219) group | 1,2-Thiazole-4-carboxamide-phosphine | Palladium(II), Iridium(I), Rhodium(I) complexes |

| Chiral amino alcohol | Chiral 1,2-Thiazole-4-carboxamide-alcohol | Copper(II), Zinc(II), Cobalt(II) complexes |

| Substituted hydrazine | 1,2-Thiazole-4-carbohydrazide derivative | Nickel(II), Iron(III) complexes |

Catalytic Applications in Organic Transformations

Thiazole-derived ligands have demonstrated significant utility in a range of catalytic organic transformations, particularly in the field of asymmetric catalysis. nih.govacs.org The development of new thiazole-based catalysts is driven by the need for efficient and selective methods for the synthesis of chiral molecules. nih.gov

While direct catalytic applications of complexes derived from This compound are yet to be widely reported, the established success of other thiazole-based catalysts provides a strong rationale for their investigation. For instance, new thiazole-based chiral N,P-ligands have been synthesized and successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins. nih.gov These ligands, while not directly derived from This compound , demonstrate the potential of the thiazole scaffold in creating highly effective and selective catalysts.

Furthermore, palladium complexes of thiazole derivatives have been used as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. acs.org The versatility of the thiazole ring allows for fine-tuning of the electronic and steric properties of the resulting catalysts, which can influence their reactivity and selectivity.

The potential catalytic applications for metal complexes derived from This compound are summarized in the table below.

| Catalyst Type | Potential Transformation |

| Chiral Iridium-Thiazole Complex | Asymmetric Hydrogenation |

| Palladium-Thiazole Complex | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Copper-Thiazole Complex | Asymmetric Aldol and Michael Additions |

| Nickel-Thiazole Complex | C-H Functionalization |

The exploration of This compound as a precursor for novel ligands and catalysts holds considerable promise for advancing the field of organic synthesis.

Derivatization and Functionalization Strategies

Modification of the Carbonyl Chloride Functionality

The acyl chloride group at the 4-position of the 1,2-thiazole ring is a highly reactive functional group, serving as a gateway to a variety of other carbonyl derivatives.

The carbonyl chloride can be readily converted into other acyl derivatives through nucleophilic acyl substitution. For instance, reaction with a carboxylate salt would yield a mixed anhydride. While specific examples with 1,2-thiazole-4-carbonyl chloride are not prevalent in the literature, this transformation is a standard reaction for acyl chlorides.

Similarly, the synthesis of acyl azides can be achieved by reacting the acyl chloride with an azide (B81097) source, such as sodium azide. These acyl azides are valuable intermediates, for example, in the Curtius rearrangement to form isocyanates, which can be further transformed into amines, ureas, and carbamates.

The reaction of acyl chlorides with amines is a general and widely used method to form amides. commonorganicchemistry.com It is anticipated that this compound would react readily with primary and secondary amines in the presence of a base to afford the corresponding 1,2-thiazole-4-carboxamides. This reaction is typically carried out at room temperature in an aprotic solvent. commonorganicchemistry.com The general reactivity of acyl chlorides with ammonia (B1221849) provides a direct route to primary amides. chemguide.co.uk

The carbonyl group of this compound can undergo both reduction and oxidation, although the latter is less common for an acyl chloride.

Reduction:

The reduction of the acyl chloride functionality can lead to either the corresponding aldehyde or alcohol. The Rosenmund reduction, using hydrogen gas with a poisoned palladium catalyst, is a classic method for converting acyl chlorides to aldehydes. Alternatively, the use of specific reducing agents like lithium tri-tert-butoxyaluminum hydride at low temperatures can achieve this transformation.

Further reduction to the primary alcohol, 4-(hydroxymethyl)-1,2-thiazole, can be accomplished using stronger reducing agents such as lithium aluminum hydride (LiAlH₄). Care must be taken as these potent hydrides can sometimes affect the heterocyclic ring.

Oxidation:

Direct oxidation of an acyl chloride is not a typical transformation. However, conversion to other functional groups can then allow for oxidative processes.

Regioselective Functionalization of the Thiazole (B1198619) Ring

The 1,2-thiazole (isothiazole) ring can be functionalized at its carbon positions, with the regioselectivity being influenced by the existing substituents and the reaction conditions.

Halogenation of the isothiazole (B42339) ring provides useful handles for further functionalization through cross-coupling reactions. The positions of halogenation on the isothiazole ring can be controlled. For instance, various halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) can be employed. google.com

Halogenated isothiazoles are valuable precursors for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions, which allow for the introduction of aryl, vinyl, and alkynyl groups. researchgate.netyoutube.com For example, 3-bromo-4-iodoisothiazole can undergo selective cross-coupling at the more reactive iodo position. researchgate.net Palladium catalysts are commonly employed in these transformations. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Suzuki Coupling | Halogenated 1,2-thiazole, Boronic acid/ester | Palladium catalyst, Base | Aryl/vinyl-substituted 1,2-thiazole |

| Stille Coupling | Halogenated 1,2-thiazole, Organostannane | Palladium catalyst | Alkyl/aryl/vinyl-substituted 1,2-thiazole |

| Sonogashira Coupling | Halogenated 1,2-thiazole, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Alkynyl-substituted 1,2-thiazole |

This table represents general cross-coupling reactions applicable to halogenated isothiazoles.

Beyond cross-coupling reactions, other methods exist for introducing various substituents onto the thiazole ring. Direct C-H arylation, catalyzed by transition metals like palladium or copper, has emerged as a powerful tool for functionalizing heterocycles, including thiazoles. organic-chemistry.org This approach avoids the pre-functionalization step of halogenation.

Furthermore, functionalization can be achieved through metalation of the thiazole ring followed by reaction with an electrophile. The use of strong bases like organolithium reagents can deprotonate the thiazole ring, creating a nucleophilic center that can react with a variety of electrophiles to introduce alkyl, aryl, or other functional groups. pharmaguideline.com The regioselectivity of this metalation is directed by the substituents already present on the ring.

The synthesis of multi-substituted thiazole derivatives can be achieved through a programmed, sequential functionalization approach. rsc.org This often involves a combination of the methods described above. For example, one could start with a halogenated 1,2-thiazole-4-carboxylic acid derivative. The carboxylic acid can be converted to the carbonyl chloride, which is then derivatized. Subsequently, the halogen atom can be used as a handle for a cross-coupling reaction to introduce another substituent.

A general strategy for preparing 2,4,5-trisubstituted thiazoles involves successive metalations and reactions with electrophiles, starting from a readily available substituted thiazole. nih.gov This highlights the ability to build up molecular complexity on the thiazole scaffold in a controlled manner.

Synthesis of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules from this compound predominantly involves its reaction with nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. This acylation reaction is a cornerstone for creating a diverse library of molecules where the 1,2-thiazole-4-carboxamide moiety is linked to other pharmacophores, linkers, or functional groups.

The general synthetic approach involves the conversion of 1,2-thiazole-4-carboxylic acid to its more reactive acyl chloride derivative, this compound. This activation is typically achieved using standard chlorinating agents such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting this compound is then reacted with a suitable amine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, leading to the formation of the corresponding N-substituted 1,2-thiazole-4-carboxamide. nih.gov

This strategy is employed to synthesize hybrid molecules that combine the 1,2-thiazole scaffold with other heterocyclic systems, aiming to create novel compounds with enhanced biological profiles. For instance, reacting this compound with various amino-substituted heterocycles can yield conjugates with potential applications in drug discovery. While direct literature on this compound is specific, the acylation of amines with heterocyclic acid chlorides is a well-established method for producing such hybrid structures. nih.govnih.gov

The table below illustrates the types of conjugates that can be synthesized using this methodology.

| Reactant Amine | Resulting Conjugate Class | Potential Significance |

| Aniline Derivatives | N-Aryl-1,2-thiazole-4-carboxamides | Building blocks for pharmacologically active agents |

| Heterocyclic Amines (e.g., 2-Aminopyridine) | 1,2-Thiazole-Heterocycle Hybrids | Combination of pharmacophores to target multiple pathways |

| Amino Acid Esters | Peptide-Thiazole Conjugates | Probes for chemical biology, potential prodrugs |

| Polyamine Linkers | Dimeric or Polymeric Thiazole Structures | Materials science applications, multivalent inhibitors |

Patent Literature Analysis on Derivatization Approaches

An analysis of patent literature reveals various strategies for the derivatization of thiazole-containing compounds, which are broadly applicable to intermediates like this compound. While patents may not always single out this specific reagent, they often describe processes for producing complex thiazole derivatives for pharmaceutical and agrochemical applications where such reactive intermediates are crucial.

Patents in this field frequently claim novel thiazole derivatives and the methods for their production. For example, patent US8871944B2 discloses processes for producing various thiazole derivatives useful as intermediates for functional materials like medical products and dyes. google.com The methodologies often involve the construction of the thiazole ring itself, followed by functionalization. The derivatization step can include reactions of a thiazole core with various reagents to add substituents that modulate the final compound's properties.

Another patent, US20170240541A1, details processes for preparing complex thiazole derivatives that can be used as intermediates for pharmacologically active compounds. google.com The synthetic steps outlined in this patent include the acylation of amine moieties. For instance, the document describes reacting a piperidine-substituted thiazole with chloroacetyl chloride to form an amide. google.com This type of reaction is directly analogous to the derivatization of amine-containing molecules with this compound. The key takeaway from the patent literature is the industrial importance of creating diverse thiazole-based structures through robust synthetic routes, where the formation of amide bonds from acid chlorides is a common and essential strategy.

The table below summarizes patented derivatization approaches relevant to thiazole scaffolds.

| Patent Reference | Derivatization Approach | Relevance to this compound |

| US8871944B2 | Synthesis of functionalized thiazole derivatives for various applications. google.com | Establishes the utility of thiazole intermediates in creating high-value compounds. |

| US20170240541A1 | Acylation of amine-containing thiazole intermediates with acid chlorides (e.g., chloroacetyl chloride). google.com | Provides a direct procedural analogue for the reaction of this compound with various amines to create novel derivatives. |

Theoretical and Spectroscopic Investigations of 1,2 Thiazole 4 Carbonyl Chloride Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of 1,2-thiazole derivatives. researchgate.netatlantis-press.com These computational methods provide insights into molecular geometries, electronic properties, and the relative energies of different conformations.

The stability of thiazole (B1198619) derivatives can be assessed by examining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO energy gap generally indicates higher kinetic stability and lower chemical reactivity. mdpi.com For instance, studies on various thiazole derivatives have shown that the nature and position of substituents on the thiazole ring significantly influence the HOMO-LUMO gap. researchgate.netmdpi.com

Table 1: Calculated Quantum Chemical Parameters for Thiazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Amino-4-(p-tolyl)thiazole (APT) | -5.54 | -0.87 | 4.67 |

| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | -1.12 | 5.15 |

| Thiazole-4-carboxaldehyde (TCA) | -7.44 | -2.33 | 5.11 |

Data sourced from a study utilizing DFT/B3LYP/6-311G(d,p) level of theory. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the experimental determination of the structure of 1,2-thiazole-4-carbonyl chloride derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts of protons on the thiazole ring typically appear in the aromatic region, providing evidence for the ring's aromatic character. wikipedia.org For example, in a study of 4-methylthiazole (B1212942) derivatives, specific proton and carbon signals were assigned to confirm the molecular structures. rsc.org The coupling patterns between adjacent protons can also help in assigning their relative positions on the ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands would be expected for the C=O stretching of the carbonyl chloride group, as well as vibrations associated with the thiazole ring. nih.govrsc.org In related thiazole compounds, the C=O stretching frequency has been observed in the range of 1655-1716 cm-1. nih.govaun.edu.eg

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of a molecule, which aids in its structural elucidation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com The fragmentation pattern of thiazole derivatives often involves the cleavage of substituents from the ring. nih.gov

Table 2: Spectroscopic Data for a Representative Thiazole Derivative (Ethyl 2-Aminothiazole-4-carboxylate)

| Technique | Observed Signals/Peaks |

| 1H NMR (400 MHz, DMSO-d6) | δ 8.31 (s, 2H, NH2), 7.59 (s, 1H, thiazole-H), 4.25 (q, J = 7.2 Hz, 2H, CH2), 1.26 (t, J = 7.2 Hz, 3H, CH3) |

| 13C NMR (100 MHz, DMSO-d6) | δ 168.9, 159.0, 136.0, 117.5, 61.1, 14.1 |

| IR (film, cm–1) | 3437, 3254, 3125, 2988, 2897, 1691, 1617, 1538 |

| HRMS (ESI-TOF) | m/z [M + Na]+ Calculated: 195.0204, Found: 195.0197 |

Data sourced from a study on 4-substituted 1,3-thiazole BF2 complexes. acs.org

Computational Studies on Conformation and Tautomerism

Computational methods are also employed to study the conformational preferences and potential tautomeric forms of 1,2-thiazole derivatives. The molecule can exist in different spatial arrangements of its atoms, and computational calculations can determine the relative energies of these conformers to identify the most stable one.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a known phenomenon in heterocyclic compounds. nih.govresearchgate.netresearchgate.net For thiazole derivatives, particularly those with amino or hydroxyl substituents, different tautomeric forms can exist. Quantum chemical calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents. nih.gov Understanding the predominant tautomeric form is crucial as it can significantly affect the chemical and biological properties of the molecule. For example, studies on related heterocyclic systems have shown that the tautomer containing both carbonyl and thione groups is often the most stable. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays the electrostatic potential on the electron density surface, where different colors represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, and are typically associated with nucleophilic reactivity.

Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons, and are associated with electrophilic reactivity.

Green regions represent neutral or near-zero potential.

For this compound, the MEP analysis would likely show a region of high positive potential around the carbonyl carbon, making it susceptible to nucleophilic attack. The nitrogen and sulfur atoms of the thiazole ring, with their lone pairs of electrons, would be expected to be in regions of negative potential. rsc.orgresearchgate.netresearchgate.net This information is critical for understanding the intermolecular interactions and the reactivity of the molecule. mdpi.com

Future Perspectives and Emerging Research Avenues for 1,2 Thiazole 4 Carbonyl Chloride

The field of heterocyclic chemistry continues to evolve, with 1,2-thiazole-4-carbonyl chloride emerging as a compound of significant interest due to its potential as a versatile building block. The unique arrangement of its sulfur and nitrogen atoms, combined with the reactive acyl chloride moiety, opens up numerous possibilities for the synthesis of novel chemical entities. Future research is poised to explore new synthetic methodologies, uncover unique reactivity, and expand its applications in advanced materials and chemical biology.

Q & A

What are the standard synthetic routes for preparing 1,2-Thiazole-4-carbonyl chloride, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis methodology.

Methodological Answer :

A common approach involves cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions to form the thiazole core, followed by functionalization to introduce the carbonyl chloride group . Optimization may include adjusting reaction temperature (e.g., 40°C for stability) and solvent choice (e.g., absolute ethanol with glacial acetic acid as a catalyst) to improve yield and purity. Pressure reduction during solvent evaporation can minimize decomposition .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus : Analytical techniques.

Methodological Answer :

Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., ~139–140°C for related thiazole-carboxylic acids) with literature data .

- NMR Spectroscopy : Confirm the presence of the carbonyl chloride group (δ ~170–175 ppm for C=O in NMR).

- CAS Registry Cross-Referencing : Validate identity using CAS RNs (e.g., [35272-15-2] for analogous compounds) via databases like NIST Chemistry WebBook .

What strategies mitigate the hydrolytic instability of this compound during reactions?

Advanced Research Focus : Stability challenges.

Methodological Answer :

To prevent hydrolysis:

- Use anhydrous solvents (e.g., dry DCM or THF) and inert atmospheres.

- Avoid prolonged exposure to moisture by quenching excess reagent with dry alcohols or amines immediately after reaction completion.

- Optimize reaction time: Shorter reflux durations (e.g., 4 hours for similar thiazole syntheses) reduce degradation risks .

How can this compound be utilized in synthesizing bioactive thiazole derivatives?

Advanced Research Focus : Functionalization applications.

Methodological Answer :

The carbonyl chloride group enables nucleophilic substitution for synthesizing:

- Amides : React with amines (e.g., 4-amino-triazoles) to form stable amide bonds .

- Esters : Couple with alcohols (e.g., benzyl alcohol) under mild bases like pyridine.

- Heterocyclic Hybrids : Incorporate into fused systems (e.g., benzoimidazo-triazoles) via multi-step protocols, as demonstrated in general procedure C at 40°C .

How should researchers resolve contradictions in reported physical data (e.g., melting points) for thiazole derivatives?

Advanced Research Focus : Data validation.

Methodological Answer :

- Cross-reference multiple sources: Compare CAS RN entries (e.g., [65032-66-8] for 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) across catalogs and databases .

- Replicate experiments: Reproduce synthesis and characterization under standardized conditions (e.g., NIST protocols) to verify discrepancies .

- Analyze synthetic pathways: Impurities from side reactions (e.g., incomplete cyclization) may skew melting points; purity assays (HPLC, TLC) are critical .

What computational or experimental tools aid in predicting reactivity of this compound in novel reactions?

Advanced Research Focus : Reactivity modeling.

Methodological Answer :

- Database Mining : Use STN International or SciFinder with queries like "this compound AND reaction" to identify analogous transformations .

- DFT Calculations : Model electrophilic reactivity at the carbonyl carbon to predict nucleophilic attack sites.

- Spectroscopic Libraries : Compare IR or NMR shifts with structurally similar compounds (e.g., 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.